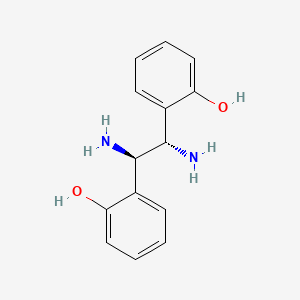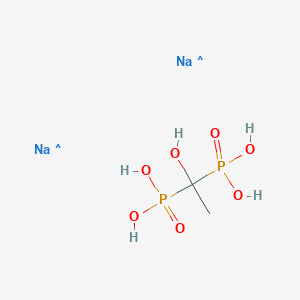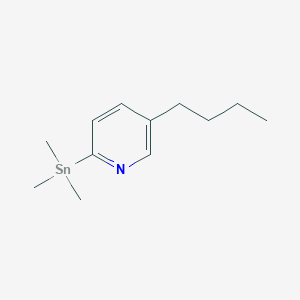
1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two cyano groups and a methyl group attached to the azetidine ring. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylazetidine with cyanomethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyanomethyl group is introduced to the azetidine ring. Another method involves the cyclization of suitable precursors, such as cyanoacetamides, under specific reaction conditions to form the desired azetidine derivative .
Analyse Chemischer Reaktionen
1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups into primary amines or other reduced forms.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups can participate in various biochemical reactions, leading to the formation of reactive intermediates that can interact with cellular components. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile can be compared with other similar compounds, such as:
3-Amino-1-benzothiophene-2-carbonitrile: This compound also contains a cyano group and is used in similar research applications.
Cyanoacetamides: These compounds are precursors for the synthesis of various heterocycles and have similar reactivity.
Pyridinium ylides: These compounds are used in the synthesis of heterocycles and share some structural similarities with this compound
The uniqueness of this compound lies in its specific structure and the presence of two cyano groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H9N3 |
|---|---|
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
1-(cyanomethyl)-3-methylazetidine-3-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-7(4-9)5-10(6-7)3-2-8/h3,5-6H2,1H3 |
InChI-Schlüssel |
AXFMPAXXQAAGNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)



![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)




![Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)
![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)


